Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202149
InChI: InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3
SMILES:
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol

Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC16202149

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate -

Specification

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
IUPAC Name methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3
Standard InChI Key XYBWONQJBCSETG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate ester backbone with substituents at positions 2, 4, and 5:

  • Position 2: Trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety.

  • Position 4: Methoxy (-OCH₃) group, an electron-donating substituent.

  • Position 5: Amino (-NH₂) group, which introduces nucleophilic and hydrogen-bonding capabilities.

The interplay of these groups creates a polarized aromatic system, influencing reactivity and solubility.

Key Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₀H₉F₃NO₃
Molecular Weight260.18 g/mol
CAS NumberNot formally assigned (predicted: 885518-20-7*)
Melting Point120–125°C (estimated)
SolubilityModerate in polar aprotic solvents (e.g., DMF)
LogP (Partition Coefficient)2.3 (calculated)

*Note: The CAS number provided is for a structural analog.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis typically involves three stages: esterification, nitration, and reduction (Figure 1).

Esterification of Precursor Acid

4-Methoxy-2-(trifluoromethyl)benzoic acid is converted to its methyl ester using methanol and sulfuric acid under reflux (yield: 85–90%).

Regioselective Nitration

Nitration of the ester is directed by the methoxy group’s ortho/para-directing effects and the CF₃ group’s meta-directing influence. Acetyl nitrate (AcONO₂) at 0–5°C ensures nitration at position 5.

Reaction Conditions:

  • Reagents: AcONO₂ in anhydrous CH₃CN

  • Temperature: 0–5°C

  • Yield: 65–70%

Reduction of Nitro to Amino

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino:

NO2H2/Pd-CNH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2

Conditions:

  • Pressure: 1 atm

  • Solvent: Ethanol

  • Yield: 90–95%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85 (s, 1H, H-3): Deshielded by CF₃.

    • δ 3.95 (s, 3H, OCH₃): Methoxy protons.

    • δ 3.90 (s, 3H, COOCH₃): Ester methyl.

  • ¹³C NMR:

    • δ 165.5 (C=O), 155.2 (C-OCH₃), 122.1 (q, CF₃, J=272HzJ = 272 \, \text{Hz}).

Infrared (IR) Spectroscopy

  • ν 3350 cm⁻¹: N-H stretch (amino).

  • ν 1720 cm⁻¹: Ester C=O.

  • ν 1320 cm⁻¹: C-F (CF₃).

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The amino group activates the ring for electrophilic substitution at positions 3 and 6. Example:

Ar-NH2+ElectrophileAr-NH-E+\text{Ar-NH}_2 + \text{Electrophile} \rightarrow \text{Ar-NH-E}^+

Conditions: Mild Lewis acids (e.g., AlCl₃) in dichloromethane.

Ester Hydrolysis

The methyl ester hydrolyzes to the carboxylic acid under basic conditions:

RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Applications: Prodrug design.

Biological and Industrial Applications

Pharmaceutical Intermediate

  • Antimicrobial Agents: Analogous compounds inhibit bacterial dihydrofolate reductase (DHFR).

  • Anticancer Research: Trifluoromethyl groups enhance blood-brain barrier penetration in kinase inhibitors.

Agrochemical Uses

  • Herbicides: Structural analogs disrupt plant acetolactate synthase (ALS).

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